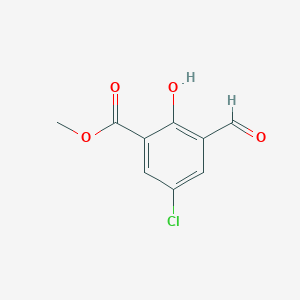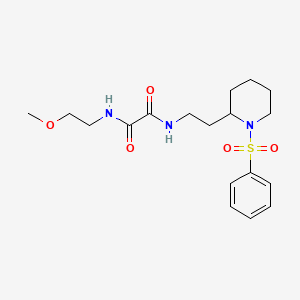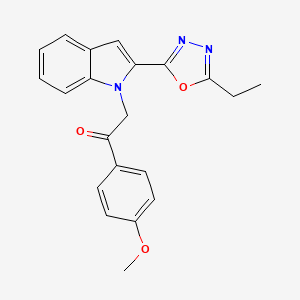
5-Bromo-2-methyltriazole-4-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-Bromo-2-methyltriazole-4-sulfonyl fluoride is a derivative of triazole, a class of heterocyclic compounds featuring a five-membered ring with two carbon atoms and three nitrogen atoms. The specific structure of this compound includes a bromine atom and a methyl group attached to the triazole ring, as well as a sulfonyl fluoride functional group. This structure suggests potential reactivity and utility in various chemical synthesis applications.
Synthesis Analysis
The synthesis of related fluorosulfonyl triazoles has been demonstrated through a regioselective metal-free preparation from organic azides and bromovinylsulfonyl fluoride . This method is general and can be extended to various sulfonates, sulfonamides, and sulfonic acid derivatives of triazoles. Although the exact synthesis of this compound is not detailed, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of triazole derivatives can be elucidated using spectroscopic techniques such as NMR. In the case of N-sulfonyl-1,2,3-triazoles, a ge-1D ROESY NMR experiment and X-ray crystal structure analyses have been used to correct the stereochemistry of a related compound . These techniques could similarly be applied to determine the precise structure of this compound.
Chemical Reactions Analysis
The reactivity of triazole derivatives is highlighted by the stereoselective synthesis of (Z)-β-enamido fluorides from N-sulfonyl-1,2,3-triazoles . The reaction involves coordination with boron trifluoride etherate and proceeds through vinyl diazonium and vinyl cation intermediates. This suggests that this compound could also participate in similar chemical reactions, potentially leading to the formation of various functionalized products.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not provided, related fluorinated sulfonated polytriazoles exhibit high molecular weights, solubility, film-forming capabilities, thermal and chemical stabilities, and mechanical properties . These properties are indicative of the potential utility of this compound in applications such as proton exchange membranes, where its sulfonyl fluoride group could contribute to proton conductivity.
Wissenschaftliche Forschungsanwendungen
1. Stereoselective Construction Applications
- Enaminyl Sulfonyl Fluorides : A study developed a clickable connective hub, BTESF, for fluorosulfonylvinylation of primary and secondary cyclic or acyclic amines, including amino acids and pharmaceuticals. It showed improved antimicrobial activity against Gram-positive bacteria in some cases (Leng et al., 2020).
2. SuFEx Click Chemistry
- 1-Bromoethene-1-sulfonyl fluoride (BESF) : Demonstrated as a robust SuFEx connector, BESF was used in syntheses of various sulfonyl fluoride compounds, showing potential in medicinal chemistry and drug discovery (Smedley et al., 2018).
- Fluorosulfonyl 1,2,3-Triazoles Synthesis : Another study focused on regioselective metal-free preparation of these triazoles using bromovinylsulfonyl fluoride, a versatile building block in chemical syntheses (Thomas & Fokin, 2018).
3. Fluorinated Polymer Applications
- Fuel-cell Membranes : Research on the radical terpolymerization of fluorinated comonomers including sulfonyl fluoride groups has been conducted. This led to the development of crosslinked materials with potential applications in fuel-cell membranes (Sauguet et al., 2006).
4. Organic Synthesis and Fluorination
- Aliphatic Sulfonyl Fluorides Synthesis : A novel method for the synthesis of aliphatic sulfonyl fluorides via visible-light-mediated decarboxylative fluorosulfonylethylation was introduced. This method is suitable for modifying natural products and drugs, enhancing the diversity of sulfonyl fluoride compounds (Xu et al., 2019).
5. Photobromination Studies
- Perfluoroalkyl Iodides : A study explored the photochemical reaction of perfluoroalkyl iodides with bromine to produce corresponding bromides. This included compounds with sulfonyl fluoride groups, offering new preparation methods for these derivatives (Huang, 1984).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-bromo-2-methyltriazole-4-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrFN3O2S/c1-8-6-2(4)3(7-8)11(5,9)10/h1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAXICVFNUDYEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(C(=N1)Br)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B3016597.png)
![3-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B3016600.png)

![N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B3016605.png)

![3-(4-nitrophenyl)-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3016608.png)
![methyl 2-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B3016611.png)

![8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(2-morpholin-4-ylethyl)purine-2,6-dione](/img/structure/B3016615.png)




